N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(3-methoxyphenyl)acetamide
Description
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Properties
IUPAC Name |
N-[1-[1-(3-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]-2-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O3/c1-32-20-7-2-4-16(12-20)13-22(30)25-18-8-10-28(11-9-18)23(31)21-15-29(27-26-21)19-6-3-5-17(24)14-19/h2-7,12,14-15,18H,8-11,13H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLAIMBXAYQATA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(3-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article delves into the biological activity of this specific compound, exploring its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound is characterized by the following structural features:
- Triazole ring : A five-membered ring containing three nitrogen atoms.
- Piperidine moiety : A six-membered ring containing one nitrogen atom.
- Fluorophenyl and methoxyphenyl substituents : These aromatic groups are known to influence the biological activity of compounds.
The biological activity of triazole derivatives often involves interaction with various biological targets. For instance:
- Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes that are crucial for microbial survival or cancer cell proliferation.
- Receptor Modulation : Some triazole derivatives act as agonists or antagonists at specific receptors involved in inflammatory and metabolic pathways.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The following table summarizes the antimicrobial efficacy of related triazole compounds:
| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Triazole A | Staphylococcus aureus | 8 µg/mL | |
| Triazole B | Escherichia coli | 16 µg/mL | |
| Triazole C | Pseudomonas aeruginosa | 32 µg/mL |
Anticancer Activity
Studies have shown that triazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. The following findings highlight the anticancer potential of similar compounds:
- Cell Lines Tested : Compounds were tested against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer).
- IC50 Values : The IC50 values for related triazole compounds ranged from 10 to 30 µM, indicating moderate to high potency against these cell lines.
Case Studies
- Study on Antibacterial Efficacy : A study evaluated the antibacterial activity of several triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a fluorophenyl substituent showed enhanced activity against S. aureus and E. coli compared to their non-fluorinated counterparts .
- Anticancer Evaluation : Another investigation assessed the cytotoxic effects of a series of triazoles on human cancer cell lines. The results demonstrated that compounds with piperidine moieties exhibited superior anticancer activity due to their ability to disrupt cellular signaling pathways involved in proliferation .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for constructing the 1,2,3-triazole-4-carbonyl-piperidine core?
- Methodology : The triazole ring can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") using 3-fluorophenyl azide and a terminal alkyne precursor. Post-cycloaddition, the carbonyl group is introduced via coupling reagents (e.g., EDCI/HOBt) to the piperidine nitrogen. Solvents like DMF or THF are optimal, with reaction times of 12–24 hours at room temperature .
- Key Considerations :
- Purity of azide precursors to avoid side reactions.
- Use of inert atmosphere (N₂/Ar) to stabilize intermediates.
- Example Conditions :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Triazole Formation | CuSO₄·5H₂O, sodium ascorbate, H₂O/THF (1:1), rt | 75–85 | |
| Carbonyl Coupling | EDCI, HOBt, DIPEA, DCM, 0°C → rt | 60–70 |
Q. How to characterize the acetamide and piperidine linkages using spectroscopic methods?
- Methodology :
- NMR : For the acetamide moiety, look for a singlet at δ 2.1–2.3 ppm (CH₃CO). The piperidine protons appear as multiplets at δ 2.5–3.5 ppm, with coupling constants confirming chair conformation .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~468.18 Da).
- X-ray Crystallography : Use SHELX software for structure refinement. Key metrics: R-factor <0.05, resolution ≤1.0 Å .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for fluorophenyl and methoxyphenyl substituents?
- Methodology :
- Synthesize analogs with substituents at ortho, meta, and para positions of both aryl rings.
- Test in vitro activity (e.g., kinase inhibition, receptor binding) and correlate with electronic (Hammett σ) and steric (Taft Es) parameters.
- Case Study :
- 3-Fluorophenyl vs. 4-Fluorophenyl : The meta-fluorine in the target compound may enhance π-stacking in hydrophobic pockets, while para-substituted analogs () show reduced solubility .
- 3-Methoxyphenyl : Replace with trifluoromethyl () or nitro groups to assess electron-withdrawing effects on stability .
Q. How to resolve contradictions in bioactivity data across different assay models?
- Methodology :
- Statistical Analysis : Use ANOVA to compare IC₅₀ values from cell-based vs. enzymatic assays.
- Molecular Dynamics Simulations : Assess binding mode variations (e.g., triazole interactions with ATP-binding pockets in kinases).
- Example : If conflicting data arise for cytotoxicity, validate via:
- Apoptosis Markers : Caspase-3/7 activation (flow cytometry).
- Mitochondrial Membrane Potential : JC-1 staining .
Q. What strategies improve metabolic stability of the 3-methoxyphenyl acetamide group?
- Methodology :
- Bioisosteric Replacement : Substitute methoxy with trifluoromethoxy () or methylsulfonyl ( ) to reduce CYP450-mediated demethylation.
- In Vitro Models : Liver microsomal assays (e.g., rat/human CYP3A4) to quantify half-life improvements .
- Data Table :
| Analog | Half-Life (min, Human Microsomes) | CYP3A4 Inhibition (%) |
|---|---|---|
| 3-Methoxy | 12 ± 2 | 45 |
| 3-CF₃O | 32 ± 5 | 18 |
| 3-SO₂Me | 28 ± 4 | 22 |
Experimental Design & Data Analysis
Q. How to optimize reaction conditions for scale-up synthesis?
- Methodology :
- Use DoE (Design of Experiments) to vary temperature (20–60°C), solvent (DMF vs. acetone), and catalyst loading (0.1–5 mol% Cu(I)).
- Monitor reaction progress via HPLC (C18 column, 254 nm).
- Critical Factors :
- Temperature : >40°C accelerates decomposition of the triazole intermediate ().
- Catalyst : Cu(I) > 2 mol% increases yield but complicates purification .
Q. How to address low solubility in aqueous buffers for in vivo studies?
- Methodology :
- Formulation : Use co-solvents (10% DMSO/PEG-400) or cyclodextrin inclusion complexes.
- Prodrug Approach : Introduce phosphate esters at the acetamide carbonyl (hydrolyzed in vivo) .
Contradiction Analysis
Q. Why do fluorophenyl-substituted analogs show variable activity across kinase families?
- Hypothesis : The 3-fluorophenyl group may selectively stabilize hydrophobic interactions in kinases with larger ATP pockets (e.g., EGFR vs. CDK2).
- Validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
